

# Application Notes and Protocols for Electrochemical Testing of Sodium Squarate

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## Compound of Interest

**Compound Name:** 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

**Cat. No.:** B191899

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**Topic:** Experimental Setup for Testing Sodium Squarate in Electrochemical Cells **Audience:** Researchers, scientists, and drug development professionals.

## Introduction

Sodium squarate ( $\text{Na}_2\text{C}_4\text{O}_4$ ) is an organic sodium salt derived from squaric acid.<sup>[1]</sup> In the field of energy storage, it is gaining attention primarily as a sacrificial salt or pre-sodiation agent for the positive electrode in sodium-ion batteries (SIBs) and sodium-ion capacitors (SICs).<sup>[2][3]</sup> The development of SIBs has been challenged by the large irreversible capacity loss in the initial cycles, often due to the formation of a solid-electrolyte interphase (SEI) on the anode.<sup>[3]</sup> Sodium squarate can be added to the cathode to provide an extra source of sodium ions during the initial charge, compensating for this loss.<sup>[3]</sup> Its primary role is to be irreversibly oxidized during the first charging cycle, releasing sodium ions that are then available for the anode.<sup>[2]</sup> These application notes provide detailed protocols for the synthesis, electrode preparation, cell assembly, and electrochemical characterization of sodium squarate.

## Synthesis and Electrode Preparation Protocol

### Synthesis of Sodium Squarate ( $\text{Na}_2\text{C}_4\text{O}_4$ )

This protocol describes the synthesis of sodium squarate from squaric acid and sodium carbonate.<sup>[4]</sup>

**Materials:**

- 3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- Deionized Water

**Procedure:**

- Prepare separate solutions of squaric acid and sodium carbonate in deionized water. A 1:1 molar stoichiometric ratio should be used.[\[4\]](#)
- Once both precursors are fully dissolved, slowly add the sodium carbonate solution to the squaric acid solution while stirring continuously.
- After the reaction is complete, remove the deionized water using a rotavapor.
- Dry the resulting sodium square salt under vacuum at 60°C for 12 hours.[\[4\]](#)

## Electrode Slurry Preparation and Casting

This protocol details the preparation of a sodium square-based positive electrode.

**Materials:**

- Synthesized Sodium Square (Active Material/Sacrificial Salt)
- Activated Carbon (AC) (Primary Active Material)
- C-NERGY™ SUPER C45 or Super P C65 (Conductive Additive)[\[4\]](#)
- Polyvinylidene difluoride (PVdF) (Binder)[\[4\]](#)
- N-methyl-2-pyrrolidone (NMP) (Solvent)
- Aluminum foil (Current Collector)

**Procedure:**

- The electrode composition can be formulated, for example, with a weight ratio of 60% Activated Carbon, 30% Sodium Squareate, 5% Conductive Additive, and 5% PVdF.[4] A ratio of at least 6:1 between the sacrificial salt and the conductive additive is recommended to ensure complete oxidation.[4]
- Mix the dry components (AC, sodium squareate, and conductive additive) thoroughly in a mortar or planetary mixer.
- Dissolve the PVdF binder in NMP to create a binder solution.
- Gradually add the binder solution to the dry powder mixture and continue mixing until a homogeneous slurry is formed.
- Cast the slurry onto an aluminum foil current collector using a doctor blade with a defined thickness.
- Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to completely remove the NMP solvent.
- Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet for cell assembly.

## Electrochemical Cell Assembly Protocol

This section describes the assembly of a three-electrode Swagelok-type cell or a standard CR2032 coin cell for testing the electrochemical performance of the sodium squareate electrode.

### Components:

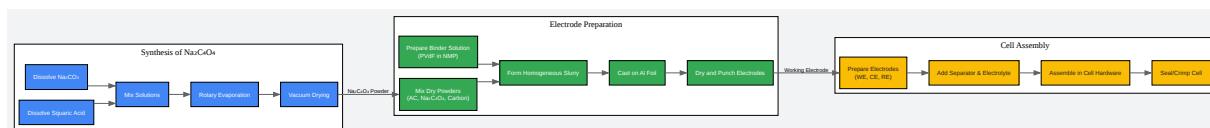
- Working Electrode: The prepared sodium squareate-containing electrode.
- Counter Electrode: An oversized activated carbon electrode or a sodium metal disk.[2][4]
- Reference Electrode: Sodium metal.[4]
- Electrolyte: 1 M Sodium Perchlorate ( $\text{NaClO}_4$ ) in a 1:1 v/v mixture of Ethylene Carbonate (EC) and Propylene Carbonate (PC) or 1 M Sodium Hexafluorophosphate ( $\text{NaPF}_6$ ) in EC:PC.[2][4]

- Separator: Glass fiber separator.
- Cell Hardware: Swagelok-type cell components or CR2032 coin cell parts (casings, spacers, springs).

Assembly Procedure (in an Argon-filled glovebox):

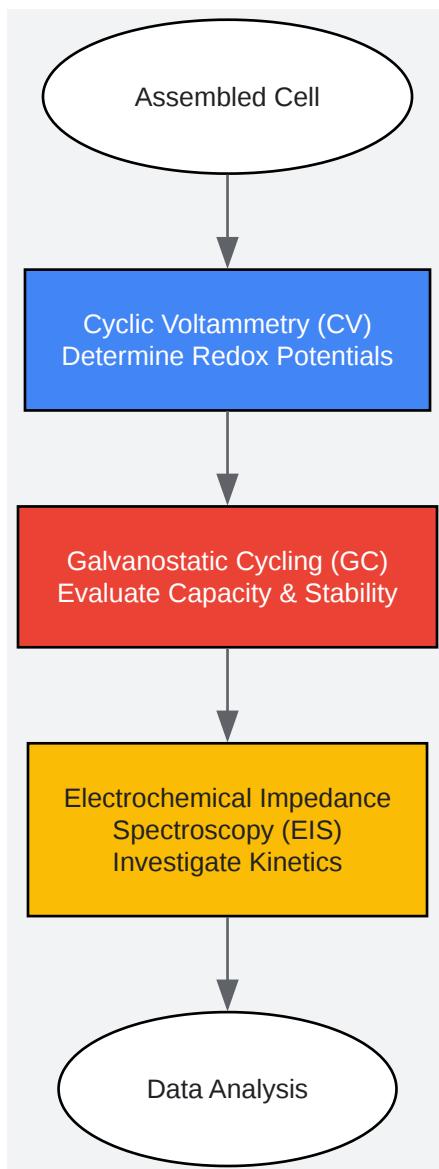
- Place the working electrode at the bottom of the cell casing.
- Moisten a glass fiber separator with a few drops of the electrolyte and place it on top of the working electrode.
- Position the sodium metal reference electrode adjacent to the working and counter electrodes, ensuring it is also wetted by the electrolyte.
- Place the counter electrode (sodium metal or activated carbon) on top of the separator.
- Add any necessary spacers and the spring.
- Carefully seal or crimp the cell to ensure it is airtight.

## Diagrams of Experimental Workflows



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Caption: Workflow for sodium squareate synthesis and electrochemical cell preparation.



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Caption: Logical workflow for electrochemical testing protocols.

## Electrochemical Characterization Protocols

### Cyclic Voltammetry (CV)

Objective: To identify the oxidation and reduction potentials of sodium squareate and other electrode components.

**Protocol:**

- Connect the assembled cell to a potentiostat.
- Set the potential window, for instance, between 2.0 V and 4.2 V vs.  $\text{Na}^+/\text{Na}$ .<sup>[2][4]</sup>
- Apply a slow scan rate, typically  $0.1 \text{ mV s}^{-1}$ , to allow for the diffusion of ions.<sup>[2][4]</sup>
- Run the experiment for several cycles to observe the evolution of the electrochemical behavior. The oxidation of sodium squarate is expected to be largely irreversible, with a prominent peak in the first cycle between 3.6 V and 4.15 V vs.  $\text{Na}^+/\text{Na}$ .<sup>[2][4]</sup>

## Galvanostatic Cycling (GC)

Objective: To measure the specific capacity, coulombic efficiency, and cycling stability of the electrode.

**Protocol:**

- Connect the cell to a battery cycler.
- Set the charge/discharge current based on a C-rate. The C-rate is calculated relative to the theoretical capacity of sodium squarate ( $C = 339 \text{ mAh g}^{-1}$ ).<sup>[2][4]</sup> A typical rate for initial testing is  $C/10$ .<sup>[2][4]</sup>
- Define the voltage cut-off limits, consistent with the CV experiment (e.g., 2.0 V to 4.2 V).<sup>[4]</sup>
- Cycle the cell for a desired number of cycles (e.g., 50-100 cycles) to evaluate capacity retention. The first charge will show a long plateau corresponding to the irreversible oxidation of sodium squarate.<sup>[2]</sup>

## Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the impedance characteristics of the cell, including charge transfer resistance and SEI formation.

**Protocol:**

- Connect the cell to a potentiostat with an impedance analysis module.
- Set the cell to a specific state of charge (SOC) or open-circuit voltage (OCV).
- Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
- Record and analyze the resulting Nyquist plot to model the cell's internal resistances. EIS can be performed at different cycle numbers to monitor changes in the electrode and electrolyte interfaces.[\[5\]](#)[\[6\]](#)

## Data Presentation

The following table summarizes typical experimental parameters and expected results for the electrochemical testing of sodium squarate as a sacrificial salt.

Parameter	Value / Condition	Source
Electrode Composition		
Active Material (Primary)	Activated Carbon	[4]
Sacrificial Salt	Sodium Squarate ( $\text{Na}_2\text{C}_4\text{O}_4$ )	[2][4]
Conductive Additive	Super P C65 / C-NERGY™ SUPER C45	[4]
Binder	PVdF	[4]
Weight Ratio (AC: $\text{Na}_2\text{C}_4\text{O}_4$ :C:PVdF)	60:30:5:5	[4]
Cell Configuration		
Cell Type	Three-electrode Swagelok / Coin Cell	[4]
Working Electrode	$\text{Na}_2\text{C}_4\text{O}_4$ -containing electrode	[4]
Counter Electrode	Sodium Metal / Activated Carbon	[2][4]
Reference Electrode	Sodium Metal	[4]
Electrolyte	1 M $\text{NaClO}_4$ in EC:PC or 1 M $\text{NaPF}_6$ in EC:PC	[2][4]
Cyclic Voltammetry (CV)		
Scan Rate	$0.1 \text{ mV s}^{-1}$	[2][4]
Potential Window	2.0 - 4.2 V vs. $\text{Na}^+/\text{Na}$	[2][4]
1st Cycle Oxidation Peak	Broad peak between 3.6 - 4.15 V vs. $\text{Na}^+/\text{Na}$	[2][4]
Galvanostatic Cycling (GC)		
Current Rate	C/10 (where C = 339 mAh g <sup>-1</sup> )	[2][4]
Potential Window	2.0 - 4.2 V vs. $\text{Na}^+/\text{Na}$	[4]

1st Charge Irreversible Capacity	~275 mAh g <sup>-1</sup> (w.r.t. mass of Na <sub>2</sub> C <sub>4</sub> O <sub>4</sub> )	[2]
Subsequent Cycles	Capacity mainly from primary active material	[2]

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